molecular formula C24H40O20 B1458841 Cellotetraosan CAS No. 80325-59-3

Cellotetraosan

Cat. No. B1458841
CAS RN: 80325-59-3
M. Wt: 648.6 g/mol
InChI Key: PJNVJHXNALKJOL-HGDSAIHNSA-N
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Description

Cellotetraosan, also known as 1,6-Anhydro-β-D-cellotetraose, is a water-soluble oligosaccharide. It has a molecular formula of C24H40O20 and a molecular weight of 648.6 g/mol. It is used for laboratory research and development .


Synthesis Analysis

The synthesis of Cellotetraosan involves the depolymerization of the cellulose chain during a random cleavage process . The genome of Komagataeibacter hansenii ATCC 53,582, a high-yield producer of BC used in the industry, encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . These, along with genes for accessory proteins, are organized in operons of different complexity .


Molecular Structure Analysis

The molecular structure of Cellotetraosan can be analyzed using various techniques such as molecular dynamics simulations and structural analysis . These techniques can provide insights into the conformational changes and interaction networks within the molecule.


Chemical Reactions Analysis

The main chemical reaction involving Cellotetraosan is its formation during the fast pyrolysis of cellulose . The yields of cellotriosan and cellotetraosan in the intermediates are much higher than those of levoglucosan and cellobiosan in the early pyrolysis stage .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cellotetraosan can be analyzed using various methods . These properties, such as hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .

Scientific Research Applications

Conformational Analysis and Molecular Dynamics Simulation

Cellotetraosan's behavior in scientific research has been explored through conformational analysis and molecular dynamics simulations. These studies have highlighted the substantial flexibility of cellotetraosan and related oligosaccharides, exhibiting a range of motions in glycosidic and exocyclic torsions. The ability of these molecules to assume various coiled or twisted shapes and their potential in forming different structures through ring rotations about the glycosidic bonds indicates a significant potential for research in fields such as materials science and bioengineering. The importance of temperature in these dynamics was also underscored, suggesting a potential for temperature-controlled applications (Hardy & Sarko, 1993).

Cellular Research and Drug Discovery

While the papers explored did not directly mention Cellotetraosan, they shed light on methods and applications that could be pertinent to its research. For instance, the development of imaging cytometry systems for fluorescence-based cell population analysis suggests potential utility in studying the effects of various compounds, possibly including Cellotetraosan, on cell populations. This kind of analysis can be crucial in drug discovery and understanding cellular responses to different substances (Chan et al., 2011).

Drug Delivery and Nanoparticles

The application of nanotechnology in medicine, particularly in drug delivery, is rapidly expanding. The unique properties of nanoparticles, such as their ability to cross biological barriers like the blood-brain barrier, open up new possibilities for drug delivery systems. Considering the versatility of cellotetraosan in molecular configurations, it could be a candidate for forming or being part of nanoparticle-based drug delivery systems. However, it's crucial to understand the potential interactions and toxicity of such systems in various biological contexts (De Jong & Borm, 2008).

Safety And Hazards

According to the safety data sheet, Cellotetraosan is not classifiable according to GHS . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNVJHXNALKJOL-HGDSAIHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellotetraosan

Citations

For This Compound
18
Citations
B Zhang, E Leng, Y Wang, X Gong, Y Zhang… - …, 2017 - jtatm.textiles.ncsu.edu
… The yields of cellotriosan and cellotetraosan in the intermediates were much higher than those of levoglucosan and cellobiosan in the early pyrolysis stage, indicating that the …
Number of citations: 6 jtatm.textiles.ncsu.edu
ZJ Yu, MW Easton, P Murria, L Xu, D Ding… - The Journal of …, 2019 - ACS Publications
… (33) Further, it was found here that pyrolysis of cellotetraosan … of cellotetraosan are shown in Figure S4). Hence, none of these larger 1,6-anhydrocellodextrins (up to cellotetraosan) …
Number of citations: 14 pubs.acs.org
J Cao, Y Yu, H Wu - Energy & Fuels, 2022 - ACS Publications
Thermal ejection may play a key role in the formation of primary volatiles from biomass fast pyrolysis. As the first in the field, this study proposes a new method based on the tracers that …
Number of citations: 4 pubs.acs.org
A Shaw, X Zhang, L Kabalan, J Li - Fuel, 2021 - Elsevier
… Even cellotetraosan masses reach zero after around 50 s. The complete conversion of … = 12 are lost in under 1 s and even cellotetraosan should be entirely converted well within the first …
Number of citations: 15 www.sciencedirect.com
JUNI AZUMA, M ZHANG, K OKAMURA - Recent Research on Wood and …, 1993 - Elsevier
Four polysaccharides, cellulose, glucomannan, β-1,3-glucan and starch, were irradiated with a CO 2 laser beam under a stream of nitrogen, and the chemical properties of the …
Number of citations: 1 www.sciencedirect.com
JUNI AZUMA, M ZHANG… - Recent Research on …, 2013 - books.google.com
Four polysaccharides, cellulose, glucomannan, 8-1, 3-glucan and starch, were irradiated with a CO2 laser beam under a stream of nitrogen, and the chemical properties of the …
Number of citations: 0 books.google.com
JD Guthrie, CER Rowell, RO Anyaeche… - Mass Spectrometry …, 2023 - Wiley Online Library
… Fast pyrolysis of cellotetraosan was found to produce cellotriosan by comparing the CAD mass spectra of authentic ionized cellotriosan and ionized cellotriosan produced upon fast …
JK Lindstrom, J Proano-Aviles, PA Johnston… - Green chemistry, 2019 - pubs.rsc.org
… The anhydro-oligosaccharide structure was further confirmed with standards of cellobiosan purchased from Carbosynth LLC, and cellotriosan, cellotetraosan, and cellopentaosan from …
Number of citations: 62 pubs.rsc.org
A Ghosh, JL Brown, RG Smith… - Sustainable Energy & …, 2023 - pubs.rsc.org
The pyrolysis of iron sulfate pretreated lignocellulosic biomass can produce high yields of anhydrosugars with levoglucosan being the most prominent carbohydrate-derived product. In …
Number of citations: 1 pubs.rsc.org
E Ohno, H Miyafuji - Journal of wood science, 2014 - Springer
We investigated the decomposition of cellulose upon heating in an ionic liquid, 1-ethyl-3-methylimidazolium chloride ([C2mim][Cl]), in air and we studied the reactions of various …
Number of citations: 18 link.springer.com

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